Diphenyl pyridine-2,6-dicarboxylate
CAS No.: 10448-12-1
Cat. No.: VC21305237
Molecular Formula: C19H13NO4
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10448-12-1 |
---|---|
Molecular Formula | C19H13NO4 |
Molecular Weight | 319.3 g/mol |
IUPAC Name | diphenyl pyridine-2,6-dicarboxylate |
Standard InChI | InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H |
Standard InChI Key | HGRACXZSQPEEPI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Diphenyl pyridine-2,6-dicarboxylate is a chemical compound characterized by a pyridine core with carboxylate groups at the 2 and 6 positions, each bonded to a phenyl group through an ester linkage. This molecular architecture creates a distinctive chemical entity with specific reactivity patterns and applications. The compound is also known by alternative nomenclature such as pyridine-2,6-dicarboxylic acid diphenyl ester or dipicolinic acid diphenyl ester, reflecting its structural components and chemical relationships.
Physical and Chemical Parameters
The compound possesses well-defined chemical characteristics that determine its behavior in various chemical environments. The following table summarizes the essential physical and chemical parameters of diphenyl pyridine-2,6-dicarboxylate:
Parameter | Value |
---|---|
CAS Number | 10448-12-1 |
Molecular Formula | C₁₉H₁₃NO₄ |
Molecular Weight | 319.3 g/mol |
IUPAC Name | Diphenyl pyridine-2,6-dicarboxylate |
Standard InChI | InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H |
Standard InChIKey | HGRACXZSQPEEPI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
The structural characteristics of diphenyl pyridine-2,6-dicarboxylate define its chemical behavior and reactivity. The pyridine core contributes to the compound's basic properties, while the carboxylate groups enable various reactions and interactions with other chemicals and biological systems.
Synthesis and Preparation Methods
Diphenyl pyridine-2,6-dicarboxylate can be synthesized using pyridine-2,6-dicarboxylic acid as a key precursor. This starting material serves as a versatile platform for generating various derivatives through chemical transformations. The synthesis typically involves esterification reactions between the carboxylic acid groups of pyridine-2,6-dicarboxylic acid and phenol, resulting in the formation of the desired diphenyl ester product.
Synthetic Pathway
The general synthetic approach follows established esterification protocols, which may include:
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Activation of the carboxylic acid groups of pyridine-2,6-dicarboxylic acid using reagents such as thionyl chloride or other activating agents
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Reaction of the activated acid with phenol in the presence of a suitable base to facilitate the esterification process
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Purification of the final product through crystallization, column chromatography, or other separation techniques
This synthetic strategy provides access to high-purity diphenyl pyridine-2,6-dicarboxylate suitable for various applications in research and development contexts.
Applications and Research Significance
Diphenyl pyridine-2,6-dicarboxylate demonstrates potential applications across multiple scientific disciplines. Its structural features make it particularly valuable in several research areas with practical implications.
Coordination Chemistry Applications
The pyridine-2,6-dicarboxylate core structure has been extensively studied in coordination chemistry due to its ability to form stable complexes with various metal ions. The diphenyl ester derivative maintains this coordination capacity while introducing additional steric and electronic effects from the phenyl groups. These properties potentially enable the creation of novel metal complexes with unique catalytic or structural properties.
Molecular Switches and Functional Materials
The structural features of diphenyl pyridine-2,6-dicarboxylate make it a candidate for application in molecular switches and functional materials. The pyridine core can participate in protonation-deprotonation processes, while the phenyl ester groups introduce configurational possibilities that could be exploited in stimuli-responsive systems.
Physicochemical Properties and QSPR Studies
Diphenyl pyridine-2,6-dicarboxylate has been included in studies examining quantitative structure-property relationships (QSPR) of non-cyclic polyethers, providing valuable insights into its physicochemical behavior.
Lipophilicity and Related Parameters
The lipophilicity of a compound, often expressed as ClogP (calculated logarithm of the partition coefficient), represents a crucial parameter in predicting its behavior in biological systems and its potential pharmaceutical applications. For diphenyl pyridine-2,6-dicarboxylate, research has determined a ClogP value of 3.007, indicating moderate lipophilicity .
Topological Indices and Structural Descriptors
Topological indices offer mathematical representations of molecular structure that can be correlated with various physical and chemical properties. The following table presents the topological indices determined for diphenyl pyridine-2,6-dicarboxylate in QSPR studies:
Topological Index | Value |
---|---|
nBnz (number of benzene rings) | 2 |
D/D (Dmin/Dmax ratio) | 177.123 |
0χ (zero-order connectivity index) | 16.778 |
0χAv (average connectivity index) | 0.524 |
nCl (number of chlorine atoms) | 0 |
S2k (kappa shape index) | 7.425 |
3χA (third-order connectivity index) | 0.196 |
Wms (Wiener index) | 706.304 |
P2 (polarity number) | 34 |
These topological indices have been utilized in developing predictive models for various properties, including lipophilicity, which is important for understanding the compound's potential interactions with biological systems and its behavior in different chemical environments .
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